2,4-Dichloro-5-iodophenol
Description
Structure
3D Structure
Properties
CAS No. |
335014-73-8 |
|---|---|
Molecular Formula |
C6H3Cl2IO |
Molecular Weight |
288.89 g/mol |
IUPAC Name |
2,4-dichloro-5-iodophenol |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
InChI Key |
AYWOVJLKJWCQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 2,4 Dichloro 5 Iodophenol
Retrosynthetic Approaches and Key Precursors
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. kccollege.ac.in This process involves breaking bonds and converting functional groups to identify potential synthetic routes. kccollege.ac.inias.ac.in
For 2,4-dichloro-5-iodophenol, a primary disconnection strategy involves the carbon-iodine bond. This is a logical starting point as methods for the selective iodination of phenols are well-established. This disconnection leads to the key precursor, 2,4-dichlorophenol (B122985). amazonaws.com
A second disconnection can be made at the carbon-chlorine bonds, which simplifies the precursor to phenol (B47542). However, the simultaneous and regioselective introduction of two chlorine atoms and one iodine atom in a single step is challenging. Therefore, a stepwise approach is generally favored.
Target Molecule: this compound
Disconnection 1 (C-I bond): Leads to 2,4-Dichlorophenol + Iodinating Agent
Disconnection 2 (C-Cl bonds): Leads to Phenol + Chlorinating Agent
This analysis identifies 2,4-dichlorophenol as a crucial intermediate in the synthesis of the target molecule.
The successful synthesis of this compound is contingent on the efficient preparation of its halogenated phenol precursors.
While not the primary route for synthesizing 2,4-dichlorophenol, the directed hydroxylation of dichlorobenzenes can be a potential, though less common, pathway. This would involve the introduction of a hydroxyl group onto a dichlorobenzene ring. However, controlling the regioselectivity of this hydroxylation to obtain the desired 2,4-dichloro isomer can be difficult. More commonly, the synthesis starts with phenol and proceeds with halogenation.
The more prevalent and controlled method for preparing the necessary building blocks involves the selective halogenation of phenol. This allows for the stepwise and regioselective introduction of the halogen atoms.
Synthesis of Halogenated Phenol Building Blocks
Selective Halogenation of Phenolic Substrates
Regioselective Chlorination
The synthesis of the key intermediate, 2,4-dichlorophenol, is typically achieved through the direct chlorination of phenol. wikipedia.org Various methods have been developed to optimize the yield and regioselectivity of this reaction.
One industrially relevant method involves the chlorination of phenol using chlorine gas in the presence of a mixed catalyst system. google.com A patent describes a process utilizing a catalyst mixture of boric acid, diphenyl sulfide, and ferric chloride under negative pressure. google.com This method reportedly achieves a purity of over 95% for 2,4-dichlorophenol with a total yield exceeding 95%.
Another approach to the synthesis of 2,4-dichlorophenol is through oxychlorination. This method uses a chloride anion source, such as hydrogen chloride, in the presence of an oxidant like hydrogen peroxide. rsc.org One reported method employs manganous(II) sulfate (B86663) as a catalyst in water, providing an environmentally conscious alternative to using chlorine gas. rsc.orgresearchgate.net
The use of sulfuryl chloride (SO2Cl2) in conjunction with a Lewis acid catalyst like aluminum chloride (AlCl3) can also yield 2,4-dichlorophenol with high regioselectivity. chemicalbook.com
Table 1: Comparison of Regioselective Chlorination Methods for Phenol
| Method | Chlorinating Agent | Catalyst | Solvent | Key Features | Reported Yield/Purity |
| Direct Chlorination | Chlorine Gas | Boric acid, diphenyl sulfide, ferric chloride | Not specified | Negative pressure improves control. | >95% yield, >95% purity |
| Oxychlorination | Hydrogen Chloride/Hydrogen Peroxide | Manganous(II) sulfate | Water | Environmentally friendly, uses HCl as chlorine source. | High selectivity rsc.orgresearchgate.net |
| Lewis Acid Catalysis | Sulfuryl Chloride | Aluminum Chloride | None (neat) or Et2O for extraction | Quantitative yields with high regioselectivity. | 93.3% yield (Chromatographic) chemicalbook.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Electrophilic Iodination
The final step in the synthesis of this compound is the selective iodination of 2,4-dichlorophenol. The hydroxyl group and the existing chlorine atoms on the aromatic ring direct the position of the incoming iodine atom.
The rate of iodination of 2,4-dichlorophenol is significantly influenced by pH, with the reaction rate increasing as the pH becomes more alkaline. osu.edu This is attributed to the reaction proceeding through the more reactive phenolate (B1203915) ion. osu.edu
Several iodinating systems can be employed. A common method involves the use of iodine in the presence of an oxidizing agent. For instance, a combination of potassium iodide and trichloroisocyanuric acid (TCCA) in a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) can be effective. google.com Another system utilizes iodine and hydrogen peroxide in water, which is presented as a simple and selective method for iodinating phenols, particularly those with electron-withdrawing groups. scielo.br
The use of silver salts, such as silver sulfate (Ag2SO4), in conjunction with iodine can also promote regioselective iodination of chlorinated phenols. nih.gov The choice of solvent can influence the regioselectivity of the reaction. nih.gov
Table 2: Electrophilic Iodination Methods for Phenolic Substrates
| Iodinating System | Substrate | Key Reagents | Solvent | Key Features | Reported Yield |
| TCCA/KI | 2,6-Dichlorophenol | Trichloroisocyanuric acid, Potassium Iodide, Sodium Hydroxide (B78521) | Methanol | Effective for halogenated phenols. | 81% for 2,6-dichloro-4-iodophenol (B1308735) google.com |
| I2/H2O2 | 2,6-Dichlorophenol | Iodine, Hydrogen Peroxide | Water | Simple, selective, and environmentally friendly. | 95% for 2,6-dichloro-4-iodophenol scielo.br |
| Ag2SO4/I2 | 2,5-Dichlorophenol | Silver Sulfate, Iodine | Dichloromethane | Yields the para-substituted product. | 86% for 2,5-dichloro-4-iodophenol (B1618697) nih.gov |
| I2/Base | 2,4-Dichlorophenol | Iodine | Aqueous buffer | Rate is highly pH-dependent. osu.edu | Not specified |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Direct Synthesis and Coupling Strategies
Direct synthesis and coupling reactions are fundamental to the construction of the this compound core and its derivatives. These methods include nucleophilic aromatic substitution, Ullmann-type coupling for ether formation, and the development of one-pot reaction protocols for increased efficiency.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal mechanism for forming bonds with the aromatic ring of this compound and its precursors. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the chlorine atoms on the ring, activates the substrate for nucleophilic attack. lumenlearning.com
A common application of SNAr in this context is the formation of an ether linkage by reacting the phenolate anion of a derivative of this compound with an activated aryl halide. The reaction typically proceeds via a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The rate of these reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being more reactive than chloride, bromide, or iodide, as the carbon-halogen bond cleavage is generally not the rate-determining step. masterorganicchemistry.com
Ullmann-Type Coupling Reactions for Ether Formation
Ullmann-type coupling reactions provide a versatile method for the formation of diaryl ethers, a common structural motif in derivatives of this compound. organic-chemistry.org These copper-catalyzed reactions involve the coupling of an aryl halide with a phenol. wikipedia.org The classic Ullmann condensation often requires high temperatures, but modern variations utilize ancillary ligands to facilitate the reaction under milder conditions. nih.gov
The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org The reaction is sensitive to the choice of catalyst, ligand, solvent, and base. Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylcyclohexane-1,2-diamine. Solvents like toluene (B28343) or dioxane are typically employed, with reaction temperatures ranging from 100–120°C.
One-Pot Reaction Protocols
To enhance synthetic efficiency, reduce waste, and save time, one-pot reaction protocols have been developed. nih.gov These procedures allow for multiple reaction steps to be carried out in a single reaction vessel without the need for intermediate purification. nih.gov
For instance, a one-pot approach can be used to condense multiple ether-forming reactions. An example involves reacting a protected 2,4-dichloro-5-hydroxyphenol, such as 2,4-dichloro-5-methoxyphenol, with other reactants like 4-chlorophenol (B41353) and 2-chloropropionic acid in a single pot. Such a reaction might be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium hydroxide (KOH) and a catalyst like dimethylaminopyridine (DMAP). This streamlined approach can lead to high yields of the desired product after a single purification step.
Optimization of Synthetic Pathways
The optimization of synthetic routes to this compound and its derivatives is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key areas of focus include the screening of solvents and catalysts, and the precise control of temperature and reaction time.
Solvent and Catalyst Screening
The choice of solvent and catalyst can significantly impact the outcome of a chemical reaction. Solvent screening is performed to identify a medium that provides good solubility for the reactants and intermediates, and that can influence reaction rates. For example, in the synthesis of derivatives of this compound, dimethyl sulfoxide (DMSO) has been shown to be more effective than water due to better solubility of phenolic intermediates.
Catalyst screening is equally important for enhancing reaction rates and selectivity. In nucleophilic aromatic substitution reactions leading to ethers, catalysts like dimethylaminopyridine (DMAP) or phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. For coupling reactions, palladium-based catalysts like Pd(OAc)₂ have been shown to be effective. thieme-connect.com The selection of the optimal catalyst is often determined through systematic screening of various candidates under specific reaction conditions.
The following table summarizes the impact of solvent and catalyst choice on the yield of a diaryl ether synthesis involving a derivative of this compound, based on data from patent CN101302150A.
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
| DMSO | DMAP | 30 | 93 |
| DMF | DMAP | 70 | 93.2 |
| DMSO | TBAB | 80 | 89 |
| Water | None | 100 | 75 |
This interactive data table is based on findings reported in patent CN101302150A, highlighting the influence of different solvents and catalysts on the reaction yield.
Temperature and Reaction Time Control
Precise control of temperature and reaction time is essential for optimizing synthetic outcomes. The reaction temperature can affect reaction rates, selectivity, and the stability of reactants and products. For instance, in some palladium-catalyzed coupling reactions, a temperature of 100°C was found to be optimal, with a decrease to 80°C leading to a drop in product yield. thieme-connect.com
Reaction time is another critical parameter that needs to be carefully controlled. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in the formation of byproducts or decomposition of the desired product. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). For example, in some ether synthesis reactions, a reaction time of 8-12 hours is typical.
Industrial-Scale Optimization Considerations
The industrial-scale synthesis of this compound necessitates a focus on process optimization to ensure high yield, purity, cost-effectiveness, and safety. The primary synthetic route involves the selective iodination of 2,4-dichlorophenol. Key considerations for optimizing this transformation on an industrial level include managing reaction conditions, selecting appropriate reagents, and implementing efficient purification strategies.
A critical aspect of the synthesis is controlling the regioselectivity of the iodination reaction. The starting material, 2,4-dichlorophenol, has two available positions for electrophilic substitution (positions 3 and 5). To favor the formation of the desired 5-iodo isomer, careful control over reaction parameters is essential. The choice of iodinating agent and catalyst system plays a pivotal role. Reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent (like hydrogen peroxide) are often employed. researchgate.net The reaction is typically performed in a suitable solvent, such as acetic acid or dichloromethane, that can facilitate the reaction while allowing for effective temperature control. rsc.orggoogle.com
Purification of the final product on an industrial scale typically involves crystallization. The crude product, after work-up to remove the catalyst and acidic residues, is dissolved in a suitable solvent system from which the pure this compound can be selectively precipitated, leaving impurities in the mother liquor. The efficiency of this step is crucial for meeting the high-purity requirements for applications in pharmaceuticals or as a fine chemical intermediate. ontosight.ai
The following table summarizes key parameters considered for the industrial optimization of the iodination of 2,4-dichlorophenol.
| Parameter | Industrial Consideration | Objective | Typical Conditions/Agents |
|---|---|---|---|
| Starting Material | High purity 2,4-dichlorophenol | Minimize side reactions from impurities. | Purity ≥99% |
| Iodinating Agent | Cost, reactivity, and handling safety. | Achieve efficient and selective iodination. | Iodine monochloride (ICl), Iodine/H₂O₂ researchgate.net |
| Catalyst | Activity, selectivity, and ease of removal. | Enhance reaction rate and regioselectivity. | Acidic medium (e.g., H₂SO₄) chemicalbook.com |
| Solvent | Solubility of reactants, reaction compatibility, and ease of recovery. | Provide a suitable reaction medium for temperature and concentration control. | Acetic acid, Chloroform, Dichloromethane rsc.orgchemicalbook.com |
| Temperature | Control of exothermic reaction. | Maximize selectivity for the 5-iodo isomer and prevent byproduct formation. | Typically low to moderate temperatures (e.g., 0-20 °C) chemicalbook.com |
| Purification | Scalability and efficiency. | Achieve high product purity (e.g., >98%). | Recrystallization, Column Chromatography |
Microreactor Technologies in Synthesis
The synthesis of this compound can be significantly enhanced through the adoption of microreactor technology, a key tool for process intensification in the fine chemical and pharmaceutical industries. mdpi.comresearchgate.netstevens.edu Microreactors are small-scale, continuous-flow systems with channels typically in the sub-millimeter range, which provide distinct advantages over traditional batch reactors, especially for hazardous or difficult-to-control reactions like halogenations. core.ac.ukmdpi.com
One of the most significant advantages of microreactors is their exceptionally high surface-area-to-volume ratio. researchgate.net This characteristic facilitates rapid heat exchange, allowing for near-isothermal operation even for highly exothermic processes. researchgate.net In the synthesis of this compound, this precise temperature control is critical for minimizing the formation of unwanted poly-iodinated or isomeric byproducts, thereby increasing the selectivity and yield of the desired product. researchgate.net
Furthermore, the small channel dimensions lead to enhanced mass transfer. mdpi.com Reactants are mixed rapidly and efficiently through diffusion over short distances, which can accelerate reaction rates and improve process control. This allows for the use of more concentrated reagents or more reactive catalysts safely, potentially reducing solvent waste and reaction times. For the iodination of 2,4-dichlorophenol, this means that the iodinating agent can be mixed with the substrate in a highly controlled manner, ensuring uniform reaction conditions throughout the process.
The implementation of microreactors also offers significant safety benefits. mdpi.com The small internal volume of the reactor means that only a minimal amount of hazardous material is in the system at any given time, drastically reducing the risks associated with thermal runaways or accidental releases. The automated and contained nature of continuous flow systems further minimizes operator exposure. researchgate.net
However, a potential challenge for using microreactor technology in this synthesis could be the formation of solid precipitates. mmsl.cz If any intermediates or byproducts are insoluble in the reaction medium, they could potentially block the narrow channels of the reactor, leading to pressure increases and system shutdown. Careful selection of solvents and precise control over concentrations are therefore necessary to maintain a homogeneous reaction solution.
The following table provides a comparative overview of batch processing versus microreactor technology for the synthesis of halogenated phenols.
| Parameter | Conventional Batch Reactor | Microreactor | Advantage of Microreactor |
|---|---|---|---|
| Heat Transfer | Limited by surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. researchgate.net | Superior temperature control, improved safety and selectivity. |
| Mass Transfer | Dependent on stirring efficiency, can be slow. | Rapid, based on short diffusion distances. mdpi.com | Faster reaction rates, higher conversion, and better yield. |
| Safety | Large volumes of hazardous materials present a significant risk. | Small hold-up volume minimizes risk. mdpi.com | Inherently safer process, especially for exothermic reactions. |
| Scalability | Complex, often requires re-optimization ("scale-up issues"). researchgate.net | Straightforward by "numbering-up" (running multiple reactors in parallel). mdpi.com | Faster transition from laboratory to production scale. |
| Process Control | Slower response to parameter changes. | Precise and rapid control over temperature, pressure, and residence time. researchgate.net | Higher product consistency and quality. |
| Reaction Time | Often longer to allow for safe reagent addition and heat dissipation. | Significantly shorter due to enhanced heat and mass transfer. mdpi.com | Increased throughput and process efficiency. |
Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 5 Iodophenol
Oxidation Reactions
The phenolic moiety is the primary site of oxidation in 2,4-Dichloro-5-iodophenol. The reaction can proceed through different pathways, leading to the transformation of the hydroxyl group and the formation of new oxidized species.
Conversion of Phenolic Hydroxyl Groups
The phenolic hydroxyl group (-OH) in this compound is susceptible to oxidation under controlled conditions. The presence of electron-withdrawing halogen atoms on the aromatic ring influences the redox potential of the phenol (B47542). The oxidation process typically begins with the formation of a phenoxy radical through the removal of a hydrogen atom from the hydroxyl group. This initial step is often facilitated by chemical oxidants or enzymatic catalysts. nih.gov For instance, studies on the related compound 2,4-dichlorophenol (B122985) have shown that enzymatic oxidation by horseradish peroxidase proceeds via the formation of a stable enzyme-substrate adduct before dimerization and further oxidation. nih.gov
Formation of Quinone Derivatives
Further oxidation of the initially formed phenoxy radical can lead to the formation of quinone derivatives. This transformation involves a two-electron oxidation process. The specific quinone structure formed depends on the reaction conditions and the substitution pattern of the starting phenol. For halogenated phenols, oxidation can sometimes be accompanied by dehalogenation. mdpi.com In the case of this compound, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can yield the corresponding quinone derivatives.
Table 1: Oxidation Conditions and Resulting Products for this compound
| Reagent | Temperature | Solvent | Product Type | Yield | Stability |
|---|---|---|---|---|---|
| KMnO₄ (0.1 M) | 60°C | Aqueous H₂SO₄ | Quinone derivative | 78–82% | Stable at pH 7 |
| CrO₃ (0.5 M) | Room Temp. | Acetic acid | Quinone derivative | 65–70% | Light-sensitive |
This table is based on data for analogous chlorophenoxy compounds.
Reduction Reactions
Reduction reactions of this compound primarily involve the cleavage of carbon-halogen bonds, a process known as reductive dehalogenation. The selectivity of this reaction is highly dependent on the specific halogen atom and the reducing agent employed.
Reductive Dehalogenation of Chlorinated Moieties
The chlorine substituents on the aromatic ring can be removed under specific reductive conditions. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a palladium-on-carbon catalyst (Pd/C) can achieve the cleavage of the carbon-chlorine bonds. This process, known as hydrodechlorination, replaces the chlorine atoms with hydrogen atoms.
Halogen Specificity in Reduction Pathways
A key aspect of the reduction of polyhalogenated compounds is the potential for selective dehalogenation. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the weakest and most susceptible to cleavage. Research on the related compound 2,4-dichloro-6-iodophenol (B1598535) has demonstrated this principle, where catalytic reduction selectively cleaved the C-I bond to produce 2,4-dichlorophenol, leaving the C-Cl bonds intact. researchgate.net This indicates that under controlled catalytic hydrogenation conditions, it is possible to achieve selective de-iodination of this compound before the more resilient chlorine atoms are removed.
Table 2: Reductive Dehalogenation Agents and Selectivity
| Reagent/Method | Target Halogen | Primary Product from this compound |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Iodine | 2,4-Dichlorophenol |
| Lithium Aluminum Hydride (LiAlH₄) | Chlorine & Iodine | Dechlorinated/deiodinated derivatives |
This table illustrates expected outcomes based on known principles and data from related compounds. researchgate.net
Substitution Reactions
The halogen atoms on the aromatic ring of this compound are potential leaving groups in substitution reactions. The electron-withdrawing nature of the substituents activates the ring towards nucleophilic attack, while the distinct properties of chlorine and iodine allow for different types of substitution chemistries, including modern cross-coupling reactions.
The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups involves an addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.org The subsequent elimination of the halide ion restores the aromaticity of the ring.
Given that the iodine atom is a better leaving group than chlorine, it is the more likely site for nucleophilic substitution and is a common substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). smolecule.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom, providing a versatile route to a wide range of more complex derivatives.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichlorophenol |
| 2,4-dichloro-6-iodophenol |
| Potassium permanganate |
| Chromium trioxide |
| Lithium aluminum hydride |
Nucleophilic Aromatic Substitution on Dichlorophenoxy Moieties
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aryl halides like this compound. The generally accepted mechanism for SNAr in activated aryl halides involves a two-step addition-elimination process. libretexts.orglibretexts.org First, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily destroyed during this step. libretexts.org In the second step, the leaving group (a halide ion) is eliminated, which restores the aromatic system and results in the substituted product. libretexts.org
For this reaction to proceed readily, the aromatic ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. libretexts.orglibretexts.org In this compound, the chlorine atoms act as electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. libretexts.org The reaction can be utilized in the synthesis of more complex molecules. For instance, the phenolate (B1203915) anion of this compound can participate in an SNAr reaction as a nucleophile.
The efficiency of such substitution reactions can be highly dependent on the choice of solvent and catalyst, as illustrated in the following table derived from patent data for a related synthesis.
Table 1: Effect of Solvent and Catalyst on SNAr Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMSO | DMAP | 120 | 88 |
| DMF | K₂CO₃ | 110 | 82 |
| Acetonitrile | Cs₂CO₃ | 80 | 75 |
This table is representative of how reaction conditions affect the yield in nucleophilic aromatic substitution reactions involving halogenated phenols, based on data reported in patent CN101302150A.
Mechanistic Investigations of Halogen Displacement
Halogen displacement in polychlorinated aromatic compounds is a nuanced process governed by reaction conditions and the intrinsic properties of the carbon-halogen bonds. In this compound, three potential leaving groups exist: two chlorine atoms and one iodine atom. The relative reactivity of halogens in displacement reactions often follows the trend of bond strength, where the weaker C-I bond is more easily cleaved than the stronger C-Cl bond.
In nucleophilic aromatic substitution, the stability of the departing halide ion also plays a role. The reactivity trend for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, because the highly electronegative fluorine atom is better at stabilizing the negative charge in the Meisenheimer complex intermediate through inductive effects. However, in many transition-metal-catalyzed reactions, the order is reversed (I > Br > Cl > F) due to the energetics of oxidative addition.
Studies on closely related tri-halogenated phenols have shown that coupled dehalogenation/hydroxylation reactions can occur, where a halogen atom is replaced by a hydroxyl group. biorxiv.org For example, research on substrates like 2,4-dichloro-6-iodophenol demonstrated that the replacement of an ortho-halogen is possible. biorxiv.org The specific halogen that is displaced can be influenced by the steric and electronic environment, as well as the reaction mechanism at play (e.g., nucleophilic substitution vs. radical or metal-catalyzed pathways).
Advanced Mechanistic Characterization
Beyond classical substitution reactions, the dehalogenation of this compound can proceed through more complex radical or metal-catalyzed pathways, which are areas of active research.
Radical Mechanisms in Dehalogenation Processes
Dehalogenation can occur via radical mechanisms, particularly under oxidative conditions or in biological systems. Research on the dehalogenation of structurally similar compounds, such as 2,6-Di-tert-butyl-4-iodophenol, suggests that in the presence of oxygen, a radical mechanism is operative. researchgate.net A proposed key step in such processes is the formation of a phenoxyl radical, which can be the rate-determining step. researchgate.net
Enzymatic systems also provide insight into radical dehalogenation. For instance, some reductive dehalogenases are capable of efficiently dehalogenating iodinated and brominated phenolic compounds. nih.gov These enzymes, which often contain cobalamin and iron-sulfur clusters, catalyze the reductive removal of a halogen atom. nih.gov Computational studies on dehaloperoxidases reacting with fluorophenols have detailed a potential radical pathway that is likely applicable to other halogenated phenols. acs.org The proposed mechanism involves:
Hydrogen Atom Abstraction : The process begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group by the enzyme's active species, forming a phenoxyl radical intermediate. acs.org
Radical Rebound/Rearrangement : The radical intermediate can then undergo further reactions, such as an OH group attacking the aromatic ring, leading to the eventual elimination of a halide ion. acs.org
The relative activity of dehalogenase enzymes can vary significantly with the substrate, as shown in the table below.
Table 2: Relative Dehalogenation Activity of a Reductive Dehalogenase with Various Phenolic Substrates
| Substrate | Relative Activity (%) |
|---|---|
| 3,5-Dibromo-4-hydroxybenzoic acid | 100 |
| 3,5-Diiodo-4-hydroxybenzoic acid | 84 |
| 2-Iodophenol (B132878) | 72 |
| 2,4,6-Triiodophenol | 66 |
Data adapted from findings on an NADPH-dependent reductive dehalogenase, showing its efficiency with various halogenated phenolic compounds. nih.gov
Transition-Metal-Catalyzed Transformations and Mechanisms
Transition-metal catalysis offers powerful tools for the selective functionalization of aryl halides. nih.govscholaris.ca For a molecule like this compound, the carbon-iodine bond is the most susceptible to oxidative addition by low-valent transition metals like palladium and copper, making it a prime site for cross-coupling reactions. thieme-connect.com
A variety of such transformations have been developed. For example, palladium-catalyzed cyclocarbonylation reactions of 2-iodophenols with terminal alkynes can produce flavones and aurones in moderate to good yields. ccspublishing.org.cn The plausible mechanism involves the palladium-catalyzed carbonylation of the 2-iodophenol to form an alkynyl ketone intermediate, which subsequently undergoes a ring-closing reaction. ccspublishing.org.cn Heterogeneous catalysts, such as Pd/C, have proven effective and reusable in these transformations. ccspublishing.org.cn
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another key transformation. While initially dominated by palladium/copper systems, recent advances have focused on more cost-effective copper-catalyzed variants. rsc.org These reactions are highly effective for aryl iodides. rsc.org
Table 3: Representative Yields for Transition-Metal-Catalyzed Reactions of Aryl Halides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|---|
| Cyclo-carbonylation | 2-Iodophenol | Ethynylbenzene | Pd/C, Et₂NH | 98 |
| Cyclo-carbonylation | 2-Iodophenol | 1-Hexyne | Pd/C, Et₂NH | 85 |
| Sonogashira Coupling | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄, DBU | >99 |
| Suzuki Coupling | Aryl Triflates | Ferroceneboronic acid | Pd(PPh₃)₄, K₃PO₄ | ~90 |
This table presents typical yields for transition-metal-catalyzed reactions involving aryl halides, demonstrating the high efficiency of these methods. thieme-connect.comccspublishing.org.cnrsc.org These reactions are analogous to those expected for this compound.
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques
The elucidation of the precise molecular structure of 2,4-dichloro-5-iodophenol necessitates the application of advanced spectroscopic methodologies. Each technique offers unique insights into the molecular framework and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the hydroxyl group. The hydroxyl proton signal is often broad and its chemical shift can be dependent on solvent and concentration.
A patent has reported ¹H NMR data for a compound identified as this compound. chemicalbook.com However, the reported data appears inconsistent with the expected structure. The provided spectrum details are as follows:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| 3.77 | Quartet (q) | 7.07 | 3H |
| 5.27 | Singlet (s) | - | 2H |
| 7.45 | Singlet (s) | - | 1H |
| 7.66 | Singlet (s) | - | 1H |
| Note: This data from a patent source is questionable and does not align with the predicted spectrum for this compound, which should feature two aromatic proton signals and one hydroxyl proton signal, each integrating to one proton. |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative chlorine and iodine atoms, as well as the oxygen of the hydroxyl group, will exhibit characteristic downfield shifts. As of the current available literature, specific experimental ¹³C NMR data for this compound has not been reported.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond.
Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.
C-I Stretch: The carbon-iodine stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Currently, there is no publicly available experimental IR spectrum specifically for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl group and the halogen atoms will cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. Detailed experimental UV-Vis absorption maxima (λmax) for this compound are not currently available in published literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, including free radicals. The one-electron oxidation of phenols generates phenoxyl radicals, which are often transient intermediates in chemical and biological processes. The EPR spectrum of a phenoxyl radical provides detailed information about the distribution of the unpaired electron spin density within the molecule, which is influenced by the nature and position of the substituents on the aromatic ring.
For the 2,4-dichloro-5-iodophenoxyl radical, which would be the radical intermediate of this compound, no specific EPR spectroscopic data appears to be available in the reviewed literature. However, the principles of EPR spectroscopy and data from other substituted phenoxyl radicals allow for a prediction of its spectral characteristics. The interaction of the unpaired electron with magnetic nuclei (those with a non-zero nuclear spin, such as ¹H, ¹³C, ³⁵Cl, ³⁷Cl, and ¹²⁷I) leads to hyperfine splitting, which is observed in the EPR spectrum. The magnitude of this splitting, known as the hyperfine coupling constant (hfc), is proportional to the spin density at that nucleus.
In phenoxyl radicals, the highest spin densities are typically found at the oxygen atom and the ortho- and para-carbon atoms of the phenyl ring. The chlorine and iodine substituents at positions 2, 4, and 5 would significantly influence the spin density distribution through their electronic effects (inductive and resonance). The chlorine atoms at positions 2 and 4 are expected to withdraw electron density, which can affect the g-factor and the hyperfine coupling constants of the remaining ring protons. The iodine atom at the 5-position would also exert electronic effects and its magnetic nucleus (¹²⁷I, I = 5/2) could potentially contribute to the hyperfine structure, although coupling from heavier halogens is often not well-resolved.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the EPR parameters of radical species. Such calculations for the 2,4-dichloro-5-iodophenoxyl radical could provide valuable insights into its electronic structure and expected EPR spectrum.
Table 1: Predicted General Trends for EPR Spectra of Halogenated Phenoxyl Radicals
| Parameter | Influence of Halogen Substituents | Expected for 2,4-dichloro-5-iodophenoxyl radical |
| g-factor | Increases with the atomic number of the halogen due to spin-orbit coupling. | Expected to be higher than that of non-halogenated phenoxyl radicals. |
| Hyperfine Coupling (¹H) | Varies depending on the position and nature of the halogen, which alters the spin density distribution on the ring. | The remaining proton on the ring would exhibit a hyperfine splitting pattern. |
| Hyperfine Coupling (Halogen) | Generally small and often unresolved for chlorine. Iodine coupling could be larger but may lead to line broadening. | Chlorine hyperfine splitting is unlikely to be resolved. Iodine might contribute to the linewidth. |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
For this compound, it is anticipated that the crystal structure would be heavily influenced by a network of intermolecular interactions. The hydroxyl group would be a primary donor for hydrogen bonding, likely forming chains or other motifs with neighboring molecules. Additionally, the presence of three halogen atoms (two chlorine and one iodine) would introduce the possibility of various halogen bonds (I···O, I···Cl, Cl···O, Cl···Cl) and other van der Waals interactions, which would dictate the final solid-state architecture. The size and polarizability of the iodine atom would likely make it a significant participant in these interactions.
Table 2: Typical Intermolecular Interactions in Halogenated Phenol (B47542) Crystal Structures
| Interaction Type | Description | Expected Role in this compound |
| O-H···O Hydrogen Bond | Strong directional interaction between the hydroxyl proton and an oxygen atom of a neighboring molecule. | A dominant interaction, likely forming primary structural motifs. |
| Halogen Bond (X···O/N) | An attractive interaction between an electrophilic region on a halogen atom and a Lewis base. | Iodine and chlorine atoms could act as halogen bond donors to the oxygen of the hydroxyl group. |
| Halogen···Halogen Interaction | Interactions between halogen atoms of adjacent molecules. | Type I (geometry-based) and Type II (charge-based) interactions involving Cl and I are possible. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the stabilization of the crystal packing. |
Conformational Analysis and Intramolecular Hydrogen Bonding Studies
The conformation of a phenol molecule, particularly the orientation of the hydroxyl group relative to the aromatic ring and its substituents, can have a significant impact on its properties. In ortho-substituted phenols, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-substituent is a key factor determining the preferred conformation.
For this compound, the presence of a chlorine atom at the 2-position (ortho to the hydroxyl group) makes the formation of an intramolecular O-H···Cl hydrogen bond possible. Theoretical and spectroscopic studies on other 2-halophenols have shown that such intramolecular hydrogen bonds are generally weak but can influence the conformational equilibrium between the cis and trans rotamers. The cis conformation, where the hydroxyl proton is directed towards the ortho-halogen, is stabilized by this interaction.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are also powerful tools for studying conformational equilibria and hydrogen bonding. In IR spectroscopy, the O-H stretching frequency is sensitive to hydrogen bonding; a shift to lower frequency is indicative of such an interaction.
Table 3: Comparison of Intramolecular Hydrogen Bond Strengths in 2-Halophenols (based on theoretical and spectroscopic studies of related compounds)
| 2-Halophenol | Intramolecular H-Bond (O-H···X) | Relative Strength |
| 2-Fluorophenol | O-H···F | Very weak |
| 2-Chlorophenol | O-H···Cl | Weak |
| 2-Bromophenol | O-H···Br | Weak |
| 2-Iodophenol (B132878) | O-H···I | Weak |
Based on these trends, the O-H···Cl intramolecular hydrogen bond in this compound is expected to be weak, but likely sufficient to influence its conformational landscape.
Theoretical and Computational Chemistry of 2,4 Dichloro 5 Iodophenol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it highly suitable for the study of organic molecules like 2,4-Dichloro-5-iodophenol. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
Quantum Chemical Modeling of Reaction Pathways
Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Mechanistic Insights from Computational Simulations
For this compound, computational simulations could be used to explore various reaction pathways, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation reactions. By modeling the interactions with other reagents, it is possible to map out the step-by-step mechanism of a reaction, identifying key intermediates and byproducts.
Transition State Analysis and Energy Landscapes
A critical aspect of modeling reaction pathways is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
By calculating the energies of the reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed. This provides quantitative information about the activation energies and thermodynamics of the reaction, allowing for the prediction of reaction rates and the determination of the most favorable reaction pathway.
Computational Approaches for Environmental Degradation Pathway Prediction
Computational chemistry offers powerful tools for predicting the environmental fate of organic pollutants like this compound. These theoretical methods can elucidate potential degradation pathways, identify reactive sites within the molecule, and estimate the stability of intermediates and final products. This approach is particularly valuable for compounds where experimental degradation data is scarce. By simulating molecular interactions and reactions, researchers can gain insights into how this compound might break down under various environmental conditions.
One of the primary computational techniques employed for this purpose is Density Functional Theory (DFT). DFT calculations can be used to determine the electronic structure and geometry of the molecule. From this, crucial parameters such as bond dissociation energies (BDEs) and reaction enthalpies can be calculated. These values are indicative of the weakest bonds in the molecule and the energy required to break them, which are often the initial steps in degradation processes.
For halogenated aromatic compounds like this compound, the carbon-halogen bonds are of particular interest. Computational studies on similar compounds have shown that the relative strengths of carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds can predict the initial steps of degradation. Generally, C-I bonds are weaker and more susceptible to cleavage than C-Cl bonds. Therefore, it is theoretically predicted that the initial degradation step for this compound would likely involve the breaking of the C-I bond.
Furthermore, computational models can simulate the attack of reactive species, such as hydroxyl radicals (•OH), which are common in advanced oxidation processes for water treatment. By mapping the electron density and electrostatic potential of the this compound molecule, regions susceptible to electrophilic or nucleophilic attack can be identified. This allows for the prediction of the most probable sites for radical addition or hydrogen abstraction, leading to the formation of various intermediates.
The subsequent steps in the degradation pathway, including the opening of the aromatic ring and the formation of smaller organic acids and eventually mineralization to CO2, H2O, and inorganic halides, can also be modeled. The thermodynamic stability of each potential intermediate can be calculated to assess the likelihood of different competing reaction pathways.
While specific computational studies on the environmental degradation of this compound are not extensively available in the reviewed literature, the principles derived from studies on analogous halogenated phenols provide a strong framework for its predicted behavior. The following table summarizes the key types of computational data that are typically generated in such studies and their significance in predicting degradation pathways.
| Computational Data Type | Significance in Degradation Pathway Prediction |
| Bond Dissociation Energies (BDEs) | Indicates the weakest bonds in the molecule, suggesting the most likely initial sites of bond cleavage. For this compound, the C-I bond is expected to have the lowest BDE. |
| Reaction Enthalpies | Determines the energy change for a specific reaction step, indicating whether a particular degradation reaction is energetically favorable (exothermic) or unfavorable (endothermic). |
| Electron Density Distribution | Highlights electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to attack by electrophilic or nucleophilic species, respectively. |
| Electrostatic Potential Maps | Visualizes the charge distribution around the molecule, providing insights into how it will interact with other polar molecules and reactive species like hydroxyl radicals. |
| Thermodynamic Stability of Intermediates | Calculation of the Gibbs free energy of potential degradation products helps to determine the most likely reaction pathways by favoring the formation of more stable intermediates. |
Environmental Degradation and Biotransformation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 2,4-Dichloro-5-iodophenol, the primary abiotic degradation pathways considered are photolysis and hydrolysis.
Photolytic Degradation Mechanisms in Aqueous Systems
Information regarding the specific photolytic degradation mechanisms of this compound in aqueous systems is not available in the reviewed scientific literature.
Hydrolysis Pathways
Specific data on the hydrolysis pathways of this compound could not be located in the available scientific research.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many environmental contaminants.
Microbial Biodegradation by Bacterial and Fungal Strains
Specific Microorganisms (e.g., Pseudomonas cepacia, Phanerochaete chrysosporium)
Pseudomonas cepacia : Strains of Pseudomonas cepacia (now reclassified as Burkholderia cepacia) are known for their ability to degrade a variety of chlorinated aromatic compounds nih.govasm.orgresearchgate.net. Research on Pseudomonas cepacia strain AC1100, which degrades 2,4,5-trichlorophenoxyacetic acid, has shown that it can also dechlorinate several chlorinated phenols asm.orgnih.gov. However, the same study noted that an iodinated analog was poorly dehalogenated compared to brominated and fluorinated counterparts, suggesting that the presence of iodine may hinder degradation by this bacterium nih.gov. Specific studies on the degradation of this compound by Pseudomonas cepacia have not been found.
Phanerochaete chrysosporium : The white-rot fungus Phanerochaete chrysosporium is known for its ability to degrade a wide range of persistent organic pollutants, including various chlorophenols fao.orgnih.govnih.govasm.orgaimspress.com. Its lignin-degrading enzyme system is a key factor in its broad degradative capabilities. While it has been shown to degrade pentachlorophenol and other chlorinated phenols, there is no specific information available on its ability to degrade this compound nih.gov.
Influence of Environmental Factors on Degradation Kinetics (e.g., pH)
The kinetics of microbial degradation of halogenated phenols can be significantly influenced by environmental factors such as pH. The optimal pH for the degradation of phenols and chlorophenols by various microorganisms often falls within a neutral to slightly alkaline range openjournalsnigeria.org.ngijrrjournal.com. For instance, the degradation of phenol (B47542) and chlorophenols by potassium ferrate is highly pH-dependent, with the optimal pH for degradation decreasing as the number of chlorine substituents increases nih.gov. However, without specific studies on this compound, it is not possible to determine the precise influence of pH on its biodegradation kinetics.
Enzymatic Degradation Pathways
Detailed research findings on the enzymatic degradation of this compound are not available in the reviewed sources. While degradation pathways have been studied for structurally related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP), this information cannot be extrapolated to this compound without specific experimental evidence, which is currently unavailable.
Peroxidase-Catalyzed Oxidative Dechlorination
No studies were identified that specifically investigate the peroxidase-catalyzed oxidative dechlorination of this compound. Research on other chlorinated phenols has shown that enzymes like horseradish peroxidase can catalyze oxidation, but the specific mechanism, efficiency, and products of such a reaction for the iodinated and dichlorinated subject compound have not been documented.
Quinone Reduction and Recycling in Degradation
There is no available information describing the role of quinone reduction and recycling in the degradation pathways of this compound. This process is a known element in the biotransformation of some aromatic compounds, but its relevance and mechanism concerning this compound have not been reported in the searched literature.
Metabolite Identification and Degradation Intermediates
No specific metabolites or degradation intermediates resulting from the biotransformation of this compound have been identified in the available literature. Consequently, no data can be provided on the chemical structures or pathways of formation for any potential breakdown products of this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
Organic building blocks are fundamental components used in the modular assembly of more complex molecular structures. The presence of multiple, electronically distinct halogen substituents, along with a hydroxyl group, positions 2,4-Dichloro-5-iodophenol as a versatile synthon. The hydroxyl group can be readily converted into other functional groups or used as a directing group in further aromatic substitutions. The iodine atom, being the most reactive of the halogens towards cross-coupling reactions, can serve as a handle for the introduction of various organic fragments through well-established methods like Suzuki, Sonogashira, and Heck couplings. The chlorine atoms, while less reactive, can also participate in certain cross-coupling reactions under more forcing conditions or be retained in the final product to fine-tune its electronic and lipophilic properties.
Synthesis of Derivatives with Modulated Chemical Properties
The modification of this compound can lead to a diverse library of derivatives with tailored chemical and physical properties.
The specific arrangement of halogens on the aromatic ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the chlorine and iodine atoms acidifies the phenolic proton, making the hydroxyl group more reactive in certain reactions. The iodine at the 5-position is particularly susceptible to metal-halogen exchange or oxidative addition, providing a regioselective site for functionalization. The chlorine atoms at the 2- and 4-positions deactivate the ring towards electrophilic aromatic substitution but can activate the ring for nucleophilic aromatic substitution, particularly when a strong electron-withdrawing group is also present. This differential reactivity allows for a stepwise and controlled modification of the molecule.
Table 1: Comparison of Halogen Reactivity in Cross-Coupling Reactions
| Halogen | Bond Strength (C-X) | Relative Reactivity |
| Iodine | Weakest | Highest |
| Bromine | Intermediate | Intermediate |
| Chlorine | Strongest | Lowest |
This interactive table allows for sorting by column.
Catalytic Applications and Ligand Development
While direct catalytic applications of this compound itself are not documented, its derivatives hold promise in the development of novel ligands for catalysis. By functionalizing the phenolic hydroxyl group or replacing the iodine atom with a coordinating group (e.g., a phosphine (B1218219) or a nitrogen-containing heterocycle), it is possible to synthesize ligands with unique steric and electronic properties. The presence of the chlorine atoms can enhance the stability and modify the catalytic activity of the resulting metal complexes.
Integration into Specialty Chemicals and Materials
The unique properties of this compound make it a candidate for incorporation into specialty chemicals and advanced materials.
As an intermediate, this compound could be instrumental in innovative manufacturing processes. Its multifunctional nature allows for the convergence of synthetic pathways, potentially reducing the number of steps required to produce complex target molecules. The ability to selectively functionalize different positions on the aromatic ring offers a high degree of control in the synthesis of fine chemicals and pharmaceutical intermediates.
The incorporation of halogenated phenols into polymers can impart desirable properties such as flame retardancy, thermal stability, and chemical resistance. The high atomic weight of iodine, in particular, can contribute to increased density and refractive index in polymers. Furthermore, the reactive sites on this compound could be used to create cross-linked polymers or to attach the molecule to a polymer backbone, thereby modifying the material's surface properties. The development of new monomers based on this structure could lead to the creation of novel polymers with specialized applications in electronics, aerospace, and biomedical devices.
Table 2: Potential Properties Imparted by Halogens in Polymers
| Halogen | Property | Potential Application |
| Chlorine | Flame Retardancy, Chemical Resistance | PVC, Neoprene |
| Iodine | High Refractive Index, X-ray Contrast | Specialty Optics, Medical Imaging |
This interactive table allows for sorting by column.
Q & A
Basic Research Questions
Q. How can I determine the physicochemical properties of 2,4-Dichloro-5-iodophenol experimentally?
- Methodological Answer : Begin with purity analysis using gas chromatography (GC) with flame ionization detection (FID) as described in technical specifications (>98.0% purity criteria) . Measure solubility in water and organic solvents (e.g., ethanol, chloroform) via shake-flask methods at controlled temperatures (20–25°C). Use spectroscopic techniques (e.g., FT-IR, NMR) to confirm molecular structure and functional groups. Refer to NIST data for validated molecular weight (254.45 g/mol) and InChIKey . Tabulate results:
| Property | Method | Reference Value |
|---|---|---|
| Purity | GC-FID | >98.0% |
| Solubility (water) | Shake-flask | <1 g/L (estimated) |
| Molecular Weight | NIST Data | 254.45 g/mol |
Q. What are the recommended protocols for synthesizing this compound?
- Methodological Answer : Optimize iodination of 2,4-dichlorophenol using iodine monochloride (ICl) in acetic acid under controlled pH (3–5). Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization in ethanol/water mixtures. Validate purity using GC and mass spectrometry (MS) .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Follow SDS guidelines: use PPE (gloves, goggles), store in airtight containers at 0–6°C to prevent degradation . Ensure proper ventilation and avoid exposure to oxidizing agents. Conduct regular storage facility audits for leaks or contamination .
Advanced Research Questions
Q. How can I design an experiment to optimize the degradation of this compound using advanced oxidation processes (AOPs)?
- Methodological Answer : Use a multivariable experimental design (e.g., Box-Behnken) to assess factors like H₂O₂ concentration, Fe²⁺ catalyst load, and pH. Measure degradation efficiency via HPLC-UV at λ = 280 nm. For example, Fenton’s reagent optimization for chlorophenols showed temperature and reagent ratios critically influence reaction kinetics . Tabulate variable ranges:
| Variable | Range Tested | Optimal Value (Example) |
|---|---|---|
| [H₂O₂] | 10–50 mM | 30 mM |
| [Fe²⁺] | 0.1–1.0 mM | 0.5 mM |
| Temperature | 25–50°C | 35°C |
Q. What strategies resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Perform systematic literature screening (e.g., PRISMA framework) with inclusion/exclusion criteria (e.g., in vivo vs. in vitro models). Cross-validate conflicting results using dose-response assays (e.g., EC50 in Daphnia magna vs. zebrafish embryos). Address variability via meta-analysis of IC50 values and confidence intervals .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution and reactive sites. Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinity with enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What advanced analytical techniques characterize degradation byproducts of this compound?
- Methodological Answer : Employ LC-QTOF-MS for non-targeted analysis of transformation products. Compare fragmentation patterns with databases (e.g., NIST, mzCloud). Quantify persistent intermediates (e.g., iodinated quinones) using isotope dilution methods .
Data Analysis & Contradiction Management
Q. How do I address discrepancies in reported bioactivity data for halogenated phenols?
- Methodological Answer : Apply sensitivity analysis to identify outliers. Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C). Use statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-reference with structurally similar compounds (e.g., 2,4-dichlorophenol toxicity profiles) .
Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
